molecular formula C25H18ClN3S B2792845 (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile CAS No. 683257-97-8

(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2792845
CAS No.: 683257-97-8
M. Wt: 427.95
InChI Key: MUHBUWANARYPHS-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile is a complex organic compound that features a biphenyl group, a thiazole ring, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the biphenyl and chloro-substituted phenyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile involves its interaction with molecular targets within biological systems. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as biphenyl derivatives or thiazole-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific properties not found in other similar compounds. This uniqueness can make it particularly valuable for certain applications, such as targeted drug design or the development of specialized materials.

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3S/c1-17-7-12-22(26)13-23(17)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHBUWANARYPHS-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.